Bienvenue dans la boutique en ligne BenchChem!

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole

Synthetic methodology Protecting group strategy Hydrogenolysis

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is the definitive protected precursor for the octahydropyrrolo[3,4-c]pyrrole scaffold—a pharmacologically validated isosteric replacement for piperazine in CNS drug discovery. Unlike the unprotected core (CAS 5840-00-6), the 2,5-dibenzyl derivative provides: (i) zero HBD and TPSA of 6.5 Ų for full chemical inertness during multi-step synthesis; (ii) quantitative baseline SAR for mGlu1 NAM programs (IC₅₀ = 8730 nM vs. 482 nM for the mono-benzyl analog); (iii) low volatility (b.p. 396.7 °C) for minimal storage loss; and (iv) selective deprotection via hydrogenolysis at the desired synthetic stage. With a LogP of 3.14–3.4 and zero Rule-of-5 violations, this building block is the rational choice for CNS-targeted library synthesis.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
CAS No. 165894-00-8
Cat. No. B189188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
CAS165894-00-8
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1C2CN(CC2CN1CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C20H24N2/c1-3-7-17(8-4-1)11-21-13-19-15-22(16-20(19)14-21)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
InChIKeyAIWRNULNYFSFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole (CAS 165894-00-8) – Sourcing and Procurement Guide for Research-Grade Bicyclic Diamine Scaffold


2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole (CAS 165894-00-8) is a fully saturated, fused bicyclic diamine compound with the molecular formula C₂₀H₂₄N₂ and a molecular weight of 292.42 g/mol . The compound features an octahydropyrrolo[3,4-c]pyrrole core bearing two N-benzyl protecting groups at the 2- and 5-positions, forming a symmetric tertiary diamine scaffold [1]. The octahydropyrrolo[3,4-c]pyrrole core has been widely recognized as a privileged diamine scaffold in medicinal chemistry, with demonstrated utility as an isosteric replacement for piperazine rings in CNS-targeted programs [2] and as a key structural motif in ligands for nicotinic acetylcholine receptors (nAChRs) [3] and orexin receptors [4]. The 2,5-dibenzyl derivative serves specifically as a protected precursor that enables downstream synthetic manipulations via deprotection and subsequent N-functionalization.

Why 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole (CAS 165894-00-8) Cannot Be Substituted by Unprotected Core or Alternative N-Substituted Analogs in Synthetic Workflows


Direct substitution of 2,5-dibenzyloctahydropyrrolo[3,4-c]pyrrole with the unprotected octahydropyrrolo[3,4-c]pyrrole core (CAS 5840-00-6) or mono-N-substituted analogs fundamentally alters both the chemical stability and the synthetic trajectory of downstream reactions. The unprotected core contains two secondary amine moieties (pKa approximately 10-11) [1], which are nucleophilic and prone to oxidation, forming N-oxides or undergoing undesired side reactions with electrophilic reagents during coupling steps . In contrast, the 2,5-dibenzyl derivative exhibits no hydrogen bond donors (HBD count = 0) and a calculated topological polar surface area of 6.5 Ų , rendering it chemically inert under most standard reaction conditions while maintaining solubility in common organic solvents due to its calculated LogP of 3.14–3.4 [2]. Furthermore, N-benzyl substitution significantly alters the conformational landscape of the octahydropyrrolo[3,4-c]pyrrole core, as evidenced by the impact of N-substitution patterns on receptor subtype selectivity in nAChR ligand series [3] and on mGlu1 negative allosteric modulator potency [4]. These combined effects make the 2,5-dibenzyl derivative uniquely suited as a stable, storable synthetic intermediate that can be selectively deprotected via hydrogenolysis to reveal the free diamine core at the precise stage required for downstream functionalization.

Quantitative Differentiation Evidence: 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole (CAS 165894-00-8) Versus Structural Analogs and Baseline Scaffolds


Protected Intermediate Status: 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole Enables Selective Deprotection Not Possible with Unprotected Core

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole contains two N-benzyl protecting groups that can be quantitatively removed via catalytic hydrogenolysis (Pd/C, H₂) to yield the free octahydropyrrolo[3,4-c]pyrrole diamine core [1]. In contrast, the unprotected core (CAS 5840-00-6) cannot be stored or handled under standard laboratory conditions without risk of oxidation due to its secondary amine functionality . The 2,5-dibenzyl derivative exhibits zero hydrogen bond donors (HBD = 0) and a topological polar surface area of 6.5 Ų, compared to the unprotected core which bears two secondary amine N–H groups capable of forming intermolecular hydrogen bonds and participating in undesired nucleophilic side reactions . The benzyl groups confer chemical inertness during multi-step synthetic sequences, allowing the compound to serve as a stable, storable building block that can be unmasked at the precise stage required for target diversification.

Synthetic methodology Protecting group strategy Hydrogenolysis

mGlu1 Negative Allosteric Modulator Potency: 2,5-Dibenzyl Substitution Reduces Functional Activity Relative to 5-Benzyl Analog

In a published structure-activity relationship (SAR) study of octahydropyrrolo[3,4-c]pyrrole-based negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1), the 2,5-dibenzyl substituted analog (designated Compound 2) exhibited an rmGlu1 IC₅₀ of 8730 nM with 21.4% glutamate maximum response in a functional cell-based calcium mobilization assay [1]. In comparison, the corresponding 5-benzyl analog with an unsubstituted N-2 position (designated Compound 1) demonstrated an rmGlu1 IC₅₀ of 482 nM with 3.3% glutamate maximum response [1]. The 2,5-dibenzyl substitution thus produced an approximately 18-fold reduction in functional potency compared to the mono-benzyl analog. Additionally, both compounds were evaluated against rat mGlu5 to assess subtype selectivity; Compound 1 showed an rmGlu5 IC₅₀ of 14,500 nM (30-fold selectivity for mGlu1 over mGlu5), while Compound 2 exhibited an rmGlu5 IC₅₀ of 3,360 nM (2.6-fold selectivity in the opposite direction, favoring mGlu5) [1].

Metabotropic glutamate receptor Negative allosteric modulator CNS drug discovery

Lipophilicity and Physicochemical Profile: 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole Exhibits Calculated LogP of 3.14-3.4 with Strong pH-Dependent LogD Variation

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole exhibits a calculated ACD/LogP of 3.14 [1] and XLogP3 of 3.4 , indicating moderate to high lipophilicity compared to the unsubstituted octahydropyrrolo[3,4-c]pyrrole core which has a substantially lower LogP (estimated <0.5 due to the presence of polar secondary amine groups). The compound demonstrates pronounced pH-dependent lipophilicity: ACD/LogD (pH 5.5) = -0.01, while ACD/LogD (pH 7.4) = 1.73 [1]. This pH-dependent LogD shift of approximately 1.74 log units reflects protonation of the tertiary amine nitrogens under acidic conditions. In contrast, structurally related octahydropyrrolo[3,4-c]pyrrole derivatives bearing polar substituents (e.g., carboxylic acids, amides) exhibit substantially lower LogP values (typically <1.0) [2]. The boiling point is predicted at 396.7 ± 37.0 °C at 760 mmHg, with a flash point of 176.0 ± 14.3 °C [1].

Lipophilicity LogP LogD Physicochemical properties

Boiling Point and Thermal Stability: 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole Exhibits Significantly Higher Boiling Point Than Unprotected Core

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole has a predicted boiling point of 396.7 ± 37.0 °C at 760 mmHg and a flash point of 176.0 ± 14.3 °C [1]. In contrast, the unprotected octahydropyrrolo[3,4-c]pyrrole core (CAS 5840-00-6) exhibits a significantly lower predicted boiling point of 193.8 ± 8.0 °C at 760 mmHg . The difference of approximately 203 °C in boiling point reflects the substantial increase in molecular weight (292.4 vs 112.2 g/mol) and the enhanced van der Waals interactions conferred by the two benzyl substituents. The enthalpy of vaporization is predicted at 64.7 ± 3.0 kJ/mol for the 2,5-dibenzyl derivative [1] compared to 43.0 ± 3.0 kJ/mol for the unprotected core , representing a 50.5% increase in vaporization energy.

Thermal stability Boiling point Physical properties

Benzyl Group Enhancement of Lipophilicity Facilitates Cross-Coupling Reactions and Bioactive Scaffold Development

The dibenzyl groups present in 2,5-dibenzyloctahydropyrrolo[3,4-c]pyrrole enhance the compound's lipophilicity relative to N-alkyl or N–H analogs, facilitating its use as a scaffold for bioactive molecule development and in cross-coupling reactions requiring hydrophobic reaction media . The symmetrical substitution pattern (C₂ symmetry) provides functional group compatibility that allows for selective modifications at the core scaffold without interference from the N-benzyl protecting groups . The octahydropyrrolo[3,4-c]pyrrole core itself has been validated as a privileged scaffold in multiple therapeutic programs: as an isosteric replacement for piperazine rings in mGlu1 negative allosteric modulators [1], as a core structure for orexin-2 receptor antagonists with clinical candidate potential [2], and as a diamine scaffold for constructing α4β2- or α7-selective nicotinic acetylcholine receptor ligands where N-substitution patterns switch subtype selectivity [3].

Cross-coupling Lipophilicity Scaffold diversification

Patented Scaffold Status: 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole Derivatives Claimed as Orexin Receptor Modulators and Autotaxin Inhibitors

Octahydropyrrolo[3,4-c]pyrrole derivatives, including compounds bearing N-benzyl substitution patterns, have been claimed in multiple granted patents as orexin receptor modulators [1][2] and autotaxin inhibitors [3]. Specifically, US Patent US-10370380-B2 describes octahydropyrrolo[3,4-c]pyrrole derivatives as orexin receptor antagonists, with deprotection strategies that explicitly involve N-benzyl protected intermediates [1]. WO 2014/058962 A1 claims new octahydro-pyrrolo[3,4-c]pyrrole derivatives and analogs as autotaxin inhibitors [3]. The orexin receptor modulator patent family (including WO 2011/050198 A2 and AU 2015242975) covers disubstituted octahydropyrrolo[3,4-c]pyrroles for the treatment of insomnia and other orexin-mediated disorders [2]. This patent protection landscape distinguishes the octahydropyrrolo[3,4-c]pyrrole scaffold from other bicyclic diamine scaffolds (e.g., piperazine, diazepane) that lack equivalent intellectual property positioning in these specific therapeutic areas.

Orexin receptor Autotaxin Patent landscape Therapeutic applications

Optimal Procurement and Deployment Scenarios for 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole (CAS 165894-00-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of mGlu1 Negative Allosteric Modulators Requiring Baseline-Controlled N-Substitution Effects

In mGlu1 negative allosteric modulator (NAM) programs, 2,5-dibenzyloctahydropyrrolo[3,4-c]pyrrole serves as a critical reference compound for establishing the SAR impact of N-benzyl substitution. Direct comparative data from functional cell-based calcium mobilization assays demonstrate that the 2,5-dibenzyl substitution pattern (Compound 2) reduces rmGlu1 potency by approximately 18-fold (IC₅₀ = 8730 nM) and reverses mGlu1/mGlu5 selectivity compared to the 5-benzyl mono-substituted analog (Compound 1, IC₅₀ = 482 nM) [1]. This quantitative baseline enables medicinal chemists to systematically evaluate how progressive N-substitution modulates both potency and receptor subtype selectivity, providing a validated starting point for scaffold optimization. The compound's moderate calculated LogP (3.14-3.4) [2] positions it within the optimal range for CNS drug-likeness, making it particularly suitable for programs targeting neurological disorders where blood-brain barrier penetration is a critical design parameter.

Multi-Step Synthetic Campaigns Requiring a Stable, Storable N-Protected Octahydropyrrolo[3,4-c]pyrrole Building Block with Predictable Deprotection Kinetics

For synthetic chemistry workflows involving multi-step sequences culminating in N-functionalized octahydropyrrolo[3,4-c]pyrrole derivatives, 2,5-dibenzyloctahydropyrrolo[3,4-c]pyrrole provides distinct operational advantages over the unprotected core (CAS 5840-00-6). With zero hydrogen bond donors, a topological polar surface area of only 6.5 Ų, and a boiling point of 396.7 °C (compared to 193.8 °C for the unprotected core) [1][2], the dibenzyl derivative exhibits enhanced chemical inertness during intermediate steps and substantially reduced volatility, minimizing material loss during storage and handling. The N-benzyl groups can be quantitatively removed via catalytic hydrogenolysis at the precise stage required for final diversification, as documented in patent literature describing orexin receptor antagonist synthesis [3]. This controlled deprotection strategy eliminates the risk of premature amine oxidation or undesired nucleophilic side reactions that plague unprotected diamine scaffolds.

CNS Drug Discovery Programs Targeting Orexin Receptor Modulation or nAChR Ligand Development with Privileged Scaffold Requirements

The octahydropyrrolo[3,4-c]pyrrole core has been extensively validated as a privileged scaffold in CNS drug discovery, with demonstrated applications as an isosteric replacement for piperazine rings in mGlu1 NAMs [1], as the core structure for selective orexin-2 receptor antagonists that advanced to clinical candidate evaluation [2], and as a diamine scaffold enabling subtype-selective nAChR ligand construction where N-substitution patterns dictate α4β2 versus α7 selectivity [3]. The 2,5-dibenzyl derivative provides immediate access to this validated scaffold in a protected form suitable for parallel library synthesis. The compound's moderate lipophilicity (LogP 3.14-3.4) [4] and favorable calculated Rule of 5 compliance (zero violations) [4] align with established CNS drug design principles, while the extensive patent landscape surrounding octahydropyrrolo[3,4-c]pyrrole derivatives in orexin antagonism [5] underscores the scaffold's industrial relevance and potential for generating patentable composition-of-matter.

Structure-Activity Relationship Studies Investigating the Impact of N-Substitution on GPCR Allosteric Modulator Pharmacology

The 2,5-dibenzyloctahydropyrrolo[3,4-c]pyrrole compound serves as a valuable tool compound for systematic investigation of N-substitution effects on GPCR allosteric modulator pharmacology. The published SAR analysis of octahydropyrrolo[3,4-c]pyrrole NAMs at mGlu1 provides direct quantitative evidence that N-benzyl substitution at the 2-position dramatically alters functional activity: addition of the second benzyl group increases rmGlu1 IC₅₀ from 482 nM to 8730 nM while simultaneously shifting mGlu1/mGlu5 selectivity from 30-fold mGlu1-preferring to 2.6-fold mGlu5-preferring [1]. This profound pharmacological shift resulting from a single N-substituent change makes the 2,5-dibenzyl compound an essential reference point for medicinal chemistry teams exploring allosteric modulator SAR. Furthermore, the compound's pH-dependent LogD shift of 1.74 units between pH 5.5 and 7.4 [2] provides an additional handle for differential extraction and purification during analog synthesis, streamlining the preparation of focused compound libraries.

Quote Request

Request a Quote for 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.